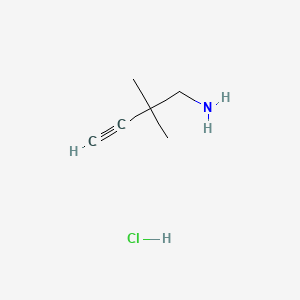
1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10ClF3 It is a derivative of benzene, where the benzene ring is substituted with a 1-chloropropan-2-yl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 1-chloropropane and trifluoromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 1-chloropropan-2-yl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 1-(1-Hydroxypropan-2-yl)-4-(trifluoromethyl)benzene.
Oxidation: Formation of 1-(1-Carboxypropan-2-yl)-4-(trifluoromethyl)benzene.
Reduction: Formation of 1-(1-Methylpropan-2-yl)-4-(trifluoromethyl)benzene.
Scientific Research Applications
1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-(1-Chloropropan-2-yl)benzene: Lacks the trifluoromethyl group, making it less hydrophobic and potentially less reactive.
1-(1-Chloropropan-2-yl)-3-(trifluoromethyl)benzene: The trifluoromethyl group is positioned differently on the benzene ring, which can affect its reactivity and interactions with other molecules.
1-(1-Chloropropan-2-yl)-2-(trifluoromethyl)benzene: Similar to the previous compound but with the trifluoromethyl group in a different position, leading to different chemical properties.
Uniqueness
1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both a chlorine atom and a trifluoromethyl group makes it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C10H10ClF3 |
|---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
1-(1-chloropropan-2-yl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10ClF3/c1-7(6-11)8-2-4-9(5-3-8)10(12,13)14/h2-5,7H,6H2,1H3 |
InChI Key |
ZRZJNILQYKHKRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


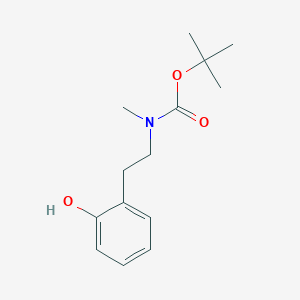
![3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13551234.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-(4,4-dimethylpiperidin-1-yl)benzoic acid](/img/structure/B13551245.png)
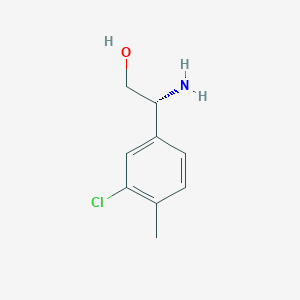
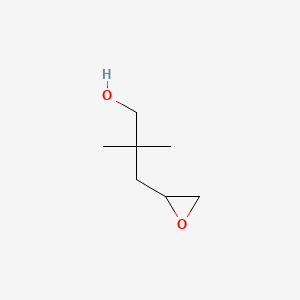
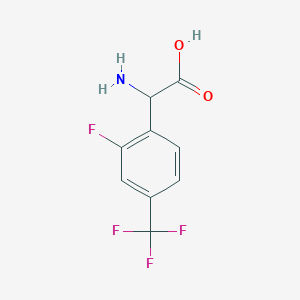
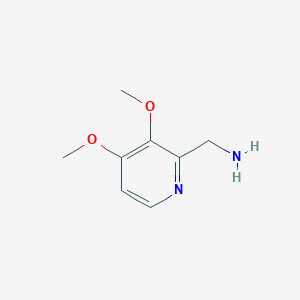
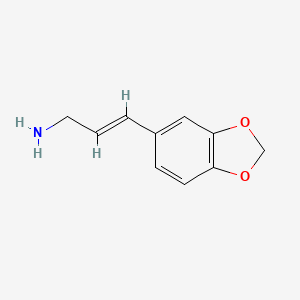

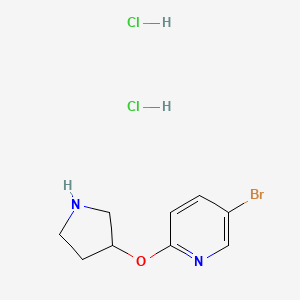
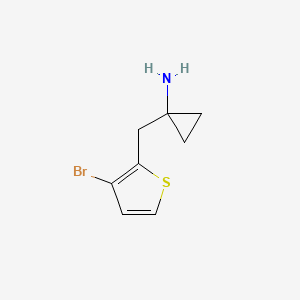
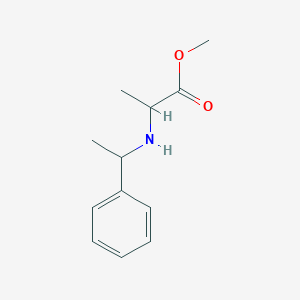
![1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride](/img/structure/B13551327.png)
